Cas no 1461707-16-3 (4-methyl-1,1-dioxo-thian-4-amine)
4-methyl-1,1-dioxo-thian-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-amino-4-methyl-1lambda6-thiane-1,1-dione
- 2H-Thiopyran-4-amine, tetrahydro-4-methyl-, 1,1-dioxide
- 4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
- 4-methyl-1,1-dioxo-thian-4-amine
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- Inchi: 1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3
- InChI Key: HMFWRDOVBBANOO-UHFFFAOYSA-N
- SMILES: C1S(=O)(=O)CCC(C)(N)C1
Computed Properties
- Exact Mass: 163.067
- Monoisotopic Mass: 163.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5A^2
4-methyl-1,1-dioxo-thian-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A616628-10mg |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A616628-50mg |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 50mg |
$ 250.00 | 2022-06-08 | ||
| TRC | A616628-100mg |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 100mg |
$ 365.00 | 2022-06-08 | ||
| Enamine | EN300-139247-0.05g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 0.05g |
$226.0 | 2023-06-07 | |
| Enamine | EN300-139247-0.1g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 0.1g |
$337.0 | 2023-06-07 | |
| Enamine | EN300-139247-0.25g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 0.25g |
$481.0 | 2023-06-07 | |
| Enamine | EN300-139247-0.5g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 0.5g |
$758.0 | 2023-06-07 | |
| Enamine | EN300-139247-1.0g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 1g |
$971.0 | 2023-06-07 | |
| Enamine | EN300-139247-2.5g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 2.5g |
$1903.0 | 2023-06-07 | |
| Enamine | EN300-139247-5.0g |
4-amino-4-methyl-1lambda6-thiane-1,1-dione |
1461707-16-3 | 95% | 5g |
$2816.0 | 2023-06-07 |
4-methyl-1,1-dioxo-thian-4-amine Suppliers
4-methyl-1,1-dioxo-thian-4-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-methyl-1,1-dioxo-thian-4-amine
4-Methyl-1,1-Dioxo-Thian-4-Amine: A Comprehensive Overview
The compound 4-methyl-1,1-dioxo-thian-4-amine (CAS No. 1461707-16-3) is a unique organic compound with a sulfur-containing heterocyclic structure. This compound belongs to the thiane family, which is a six-membered ring consisting of four carbon atoms and two sulfur atoms. The thiane framework is further modified by the presence of a dioxo group at positions 1 and 2, as well as a methylamine substituent at position 4. These structural features make 4-methyl-1,1-dioxo-thian-4-amine a versatile molecule with potential applications in various fields, including pharmaceuticals and agrochemicals.
Recent studies have highlighted the importance of sulfur-containing heterocycles in medicinal chemistry due to their ability to mimic biologically relevant molecules and interact with target proteins in unique ways. The thiane ring in 4-methyl-1,1-dioxo-thian-4-amine is particularly interesting because it can adopt different conformations, which may influence its bioactivity. The dioxo group introduces electron-withdrawing effects, potentially enhancing the compound's reactivity or stability. Meanwhile, the methylamine substituent adds a basic nitrogen center, which could play a role in hydrogen bonding or metal coordination.
One of the most promising applications of 4-methyl-1,1-dioxo-thian-4-amine lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with antifungal, antibacterial, or anticancer properties. For instance, recent work has shown that derivatives of this compound can inhibit the growth of pathogenic fungi by disrupting their cell membranes. The thiane framework's flexibility allows for easy modification, enabling chemists to tailor the molecule's properties for specific biological targets.
In addition to its medicinal applications, 4-methyl-1,1-dioxo-thian-4-amine has also been studied for its role in agrochemicals. Certain derivatives have demonstrated efficacy as plant growth regulators or pesticides. The compound's ability to interact with enzymes involved in plant metabolism makes it a valuable tool for improving crop yields and resistance to environmental stressors.
The synthesis of 4-methyl-1,1-dioxo-thian-4-amine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the cyclization of an appropriate thioamide or thioester precursor under acidic or basic conditions. The introduction of the dioxo group often requires oxidation steps using reagents like hydrogen peroxide or other oxidizing agents. The final step involves the substitution or addition reaction that installs the methylamine group at position 4.
From a structural standpoint, the molecule's stability is influenced by its ability to delocalize electrons within the ring system. The sulfur atoms in the thiane ring contribute to resonance stabilization, which enhances the compound's overall stability. This property is particularly advantageous when designing molecules for long-term storage or use under harsh conditions.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 4-methyl-1,1-dioxo-thian-4-amine with unprecedented accuracy. These studies have provided insights into how subtle changes in the molecule's structure can affect its interaction with biological targets. For example, molecular docking simulations have revealed that certain substituents on the thiane ring can significantly improve binding affinity to protein receptors.
In conclusion, 4-methyl-1,1-dioxo-thiane amine (CAS No. 1461707) is a fascinating compound with a wide range of potential applications. Its unique structure and reactivity make it an attractive candidate for further research and development across various industries. As new synthetic methods and biological assays continue to emerge, this compound will undoubtedly play an increasingly important role in advancing modern chemistry and medicine.
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